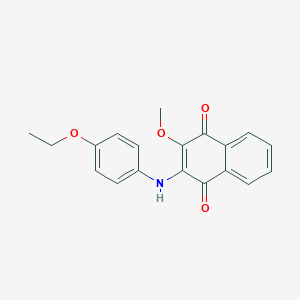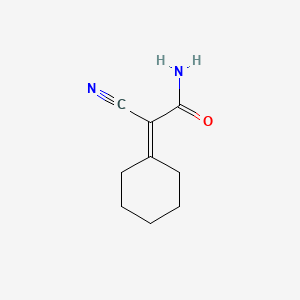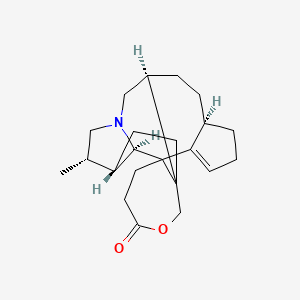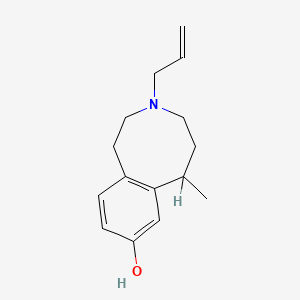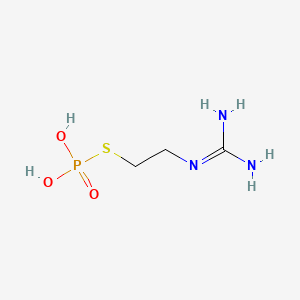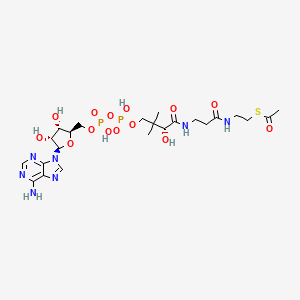![molecular formula C18H18O4S B1197072 1-[2,6-Dimethyl-4-[2-(2-thienyl)ethenyl]phenyl] butanedioate](/img/structure/B1197072.png)
1-[2,6-Dimethyl-4-[2-(2-thienyl)ethenyl]phenyl] butanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2,6-Dimethyl-4-[2-(2-thienyl)ethenyl]phenyl] butanedioate is a complex organic compound with a unique structure that includes a thiophene ring and a butanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2,6-Dimethyl-4-[2-(2-thienyl)ethenyl]phenyl] butanedioate typically involves multiple steps, including the formation of the thiophene ring and the subsequent attachment of the butanoic acid group. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild reaction conditions and high efficiency . This reaction typically uses palladium catalysts and boron reagents to form the carbon-carbon bonds necessary for the compound’s structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
1-[2,6-Dimethyl-4-[2-(2-thienyl)ethenyl]phenyl] butanedioate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The phenoxy and thiophene groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学的研究の応用
1-[2,6-Dimethyl-4-[2-(2-thienyl)ethenyl]phenyl] butanedioate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
作用機序
The mechanism of action of 1-[2,6-Dimethyl-4-[2-(2-thienyl)ethenyl]phenyl] butanedioate involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and gene expression regulation.
類似化合物との比較
Similar Compounds
- 2,6-Dimethyl-4-(2-thiophen-2-ylethenyl)phenyl succinate
- 4-[2,6-Dimethyl-4-(2-thiophen-2-ylethenyl)phenoxy]-4-oxo-butanoic acid
Uniqueness
1-[2,6-Dimethyl-4-[2-(2-thienyl)ethenyl]phenyl] butanedioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiophene ring and butanoic acid moiety make it a versatile compound for various applications, distinguishing it from other similar compounds .
特性
分子式 |
C18H18O4S |
|---|---|
分子量 |
330.4 g/mol |
IUPAC名 |
4-[2,6-dimethyl-4-(2-thiophen-2-ylethenyl)phenoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C18H18O4S/c1-12-10-14(5-6-15-4-3-9-23-15)11-13(2)18(12)22-17(21)8-7-16(19)20/h3-6,9-11H,7-8H2,1-2H3,(H,19,20) |
InChIキー |
OIDYLVFJAIPWBI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1OC(=O)CCC(=O)O)C)C=CC2=CC=CS2 |
同義語 |
2,6-dimethyl-4-(2-(2-thienyl)ethenyl)-phenol succinate ester BI-L 357 BI-L-357 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



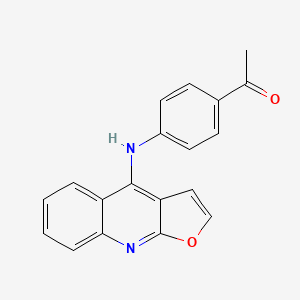
![3-[[[5-(Phenylmethyl)-1,3,4-oxadiazol-2-yl]thio]methyl]benzoic acid](/img/structure/B1196995.png)
